Cas no 7702-38-7 (N-(4-Bromophenyl)benzamide)
N-(4-Bromophenyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-bromophenyl)benzamide
- N-(4-Bromo-phenyl)-benzamide
- Nsc408048
- (4-Benzyl-piperazin-1-yl)-phenyl-methanone
- 1-Benzoyl-4-benzyl-piperazin
- 1-benzoyl-4-benzyl-piperazine
- 4-benzylpiperazinylphenylketone
- 4-bromoaniline benzoate
- N-(4-bromophenyl)-benzamide
- N-(p-Bromophenyl)benzamide
- N-benzoyl-4-benzylpiperazine
- N-benzoyl-4-bromoaniline
- N-Benzyl N'-benzoylpiperazine
- Piperazine,1-benzoyl-4-benzyl
- piperazine,a18
- NSC 408048
- CS-0194269
- Z27786895
- DTXSID80227834
- NSC-408048
- N-Benzoyl-p-bromanilin
- Cambridge id 5172521
- AI3-30012
- Benzanilide, 4'-bromo-
- A865371
- 4-12-00-01507 (Beilstein Handbook Reference)
- MFCD00017812
- N-(4-Bromo-phenyl)benzamide
- BRN 2104886
- AKOS000201731
- Benzamide, N-(4-bromophenyl)-
- CHEMBL2234181
- SCHEMBL1965784
- EN300-15538
- SR-01000197536
- N-Benzoyl derivative of p-bromoaniline
- 7702-38-7
- AMY39851
- 5172-52-1
- SR-01000197536-1
- DB-096492
- STK009326
- HS-3048
- N-(4-Bromophenyl)benzamide
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- MDL: MFCD00017812
- Inchi: 1S/C13H10BrNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
- InChI Key: RAVWHRINPHQUMU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)NC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 274.99500
- Monoisotopic Mass: 274.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.496±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 206-208 ºC
- Solubility: Almost insoluble (0.013 g/l) (25 º C),
- PSA: 29.10000
- LogP: 3.77440
N-(4-Bromophenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 060781-1g |
N-(4-Bromo-phenyl)-benzamide |
7702-38-7 | 1g |
£281.00 | 2022-03-01 | ||
| Fluorochem | 060781-10g |
N-(4-Bromo-phenyl)-benzamide |
7702-38-7 | 10g |
£1208.00 | 2022-03-01 | ||
| Alichem | A019116074-1g |
N-(4-Bromophenyl)benzamide |
7702-38-7 | 95% | 1g |
$302.82 | 2023-09-01 | |
| TRC | N498808-25mg |
N-(4-Bromophenyl)benzamide |
7702-38-7 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N498808-50mg |
N-(4-Bromophenyl)benzamide |
7702-38-7 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N498808-250mg |
N-(4-Bromophenyl)benzamide |
7702-38-7 | 250mg |
$ 320.00 | 2022-06-03 | ||
| A2B Chem LLC | AC68529-250mg |
N-(4-Bromophenyl)benzamide |
7702-38-7 | 98% | 250mg |
$10.00 | 2024-04-19 | |
| 1PlusChem | 1P005RTD-25g |
N-(4-Bromophenyl)benzamide |
7702-38-7 | 98% | 25g |
$281.00 | 2025-02-21 | |
| 1PlusChem | 1P005RTD-100g |
N-(4-Bromophenyl)benzamide |
7702-38-7 | 98% | 100g |
$769.00 | 2025-02-21 | |
| eNovation Chemicals LLC | D514510-1g |
N-(4-Bromo-phenyl)-benzamide |
7702-38-7 | 95% | 1g |
$580 | 2025-02-19 |
N-(4-Bromophenyl)benzamide Suppliers
N-(4-Bromophenyl)benzamide Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on N-(4-Bromophenyl)benzamide
Recent Advances in the Study of N-(4-Bromophenyl)benzamide (CAS: 7702-38-7) in Chemical Biology and Pharmaceutical Research
N-(4-Bromophenyl)benzamide (CAS: 7702-38-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including the bromophenyl and benzamide moieties, make it a promising candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the role of N-(4-Bromophenyl)benzamide as a key intermediate in the synthesis of more complex bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors. The researchers employed a multi-step synthetic route, with N-(4-Bromophenyl)benzamide serving as a critical building block. The study reported improved yield and purity compared to previous methods, underscoring the compound's importance in synthetic chemistry.
In addition to its synthetic utility, N-(4-Bromophenyl)benzamide has shown promising biological activity in preclinical models. A recent investigation published in Bioorganic & Medicinal Chemistry Letters explored its potential as an anti-inflammatory agent. The study revealed that the compound effectively inhibits key inflammatory pathways, such as NF-κB signaling, in vitro. These findings suggest that N-(4-Bromophenyl)benzamide could serve as a lead compound for the development of new anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.
Another area of growing interest is the compound's potential in oncology research. A 2024 study in European Journal of Medicinal Chemistry investigated the antiproliferative effects of N-(4-Bromophenyl)benzamide derivatives against various cancer cell lines. The results indicated significant activity against breast and lung cancer cells, with IC50 values in the low micromolar range. Mechanistic studies suggested that these derivatives induce apoptosis via the mitochondrial pathway, highlighting their potential as chemotherapeutic agents.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of N-(4-Bromophenyl)benzamide and its derivatives. Recent research has focused on structural modifications to improve solubility and bioavailability. For example, a 2023 study in Drug Development Research reported the synthesis of prodrug forms of N-(4-Bromophenyl)benzamide, which demonstrated enhanced oral absorption in animal models. Such advancements are critical for translating these findings into clinically viable therapeutics.
In conclusion, N-(4-Bromophenyl)benzamide (CAS: 7702-38-7) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to drug discovery, with notable potential in inflammation and cancer therapy. Future research should focus on further elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic potential in vivo. The continued investigation of this compound and its derivatives is likely to yield valuable insights and novel therapeutic candidates in the coming years.
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